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molecular formula C2H10N2O B1365345 Ethylenediamine monohydrate CAS No. 6780-13-8

Ethylenediamine monohydrate

Cat. No. B1365345
M. Wt: 78.11 g/mol
InChI Key: XZUAPPXGIFNDRA-UHFFFAOYSA-N
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Patent
US04008272

Procedure details

51.45 g (0.3 mole) of 2-chloro-5-nitro-toluene is added to 200 cm3 (2.5 moles) ethylenediamine hydrate. The mixture is heated at reflux for 5 hours, and the excess of ethylene diamine is then eliminated under vacuum. The residue is treated with 300 cm3 of a 5N solution of hydrochloric acid, Drying yields 60.5 g of 4-nitro-2-methyl-N-(β-aminoethyl)aniline monohydrochloride, which is washed with acetone.
Quantity
51.45 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[CH3:11].O.[CH2:13]([NH2:16])[CH2:14][NH2:15].C(N)CN.Cl>>[ClH:1].[N+:8]([C:5]1[CH:6]=[CH:7][C:2]([NH:15][CH2:14][CH2:13][NH2:16])=[C:3]([CH3:11])[CH:4]=1)([O-:10])=[O:9] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
51.45 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)[N+](=O)[O-])C
Name
Quantity
200 mL
Type
reactant
Smiles
O.C(CN)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN)N
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
Drying

Outcomes

Product
Name
Type
product
Smiles
Cl.[N+](=O)([O-])C1=CC(=C(NCCN)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 60.5 g
YIELD: CALCULATEDPERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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